3-Methylnon-7-EN-4-YN-1-OL
Description
Properties
CAS No. |
88223-58-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-methylnon-7-en-4-yn-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-4-5-6-7-10(2)8-9-11/h3-4,10-11H,5,8-9H2,1-2H3 |
InChI Key |
DMFUZRSVOWRBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC#CC(C)CCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methylnon 7 En 4 Yn 1 Ol and Analogous Enynols
Regio- and Stereoselective Construction of Enynol Scaffolds
The precise control over the arrangement of atoms in three-dimensional space is a cornerstone of modern synthetic chemistry. For enynols, this translates to the selective formation of specific isomers, a challenge that has been met with innovative catalytic systems.
Zirconium-Mediated Cross-Coupling for Stereodefined (Z)-Enynols
A significant breakthrough in the synthesis of (Z)-enynols has been the development of zirconium-mediated cross-coupling reactions. This one-pot procedure efficiently combines an alkyne, a ketone, and an alkynyl bromide to produce the desired stereodefined (Z)-enynols. nih.gov The reaction proceeds under mild conditions and has been shown to be applicable to a wide variety of substrates, leading to the formation of fully substituted dihydrofurans with high regio- and stereoselectivity upon subsequent electrophilic cyclization. nih.gov The versatility of this method makes it a powerful tool for the synthesis of complex molecules containing the enynol motif.
Asymmetric Synthesis of Chiral Enynol Derivatives
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric synthetic methods. These methods aim to produce a single enantiomer of a chiral molecule, a feat that requires a chiral influence during the reaction.
Chiral Brønsted acids have emerged as powerful catalysts for a variety of enantioselective transformations. In the context of enynol chemistry, they have been successfully employed in the Nazarov-type cyclization of β-amino-1,4-enynols to generate substituted indenes with high enantioselectivity. morressier.com This approach relies on the ability of the chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. The mechanism often involves the formation of a chiral ion pair or hydrogen bonding interactions that dictate the stereochemical outcome of the reaction. nih.gov The development of new and more acidic chiral Brønsted acids continues to expand the scope of these transformations. scispace.com
Homogeneous gold catalysis has witnessed a surge in interest due to the unique reactivity of gold(I) complexes as soft and carbophilic π-acids. researchgate.netrsc.org These catalysts have proven to be highly effective in a range of enantioselective reactions involving enynols, including cycloadditions and cyclizations. nih.gov The challenge in gold-catalyzed asymmetric reactions lies in the linear coordination geometry of gold(I), which can place the chiral ligands far from the reacting substrate. nih.gov To overcome this, strategies involving bulky chiral ligands to create a "chiral pocket" or the use of bifunctional ligands capable of secondary interactions have been developed. researchgate.net These advancements have enabled the synthesis of complex chiral molecules with high levels of enantiomeric excess.
Zinc-based catalysts have also been utilized in the asymmetric synthesis of complex heterocyclic structures from enynol derivatives. A notable example is the zinc-catalyzed formal [4+3] annulation of isoxazoles with 3-en-1-ynol ethers. nih.gov This reaction proceeds via a 6π electrocyclization to afford functionalized 2H-azepines with good to excellent yields and high enantioselectivities. nih.govresearchgate.net This method represents the first example of an asymmetric heptatrienyl-cation-type 6π electrocyclization and the first asymmetric catalysis based on ynol ethers. researchgate.net The use of dinuclear zinc catalysts has also been shown to be effective in asymmetric [3+2] cyclization reactions. rsc.org
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.com In the realm of enynol chemistry, these reactions have been employed for the enantiospecific synthesis of various derivatives. For instance, enantiomerically pure 1-sulfinyl-1-en-3-ynes have been prepared from 2-halovinylsulfoxides using Sonogashira or Stille coupling procedures. swarthmore.edu The stereochemical integrity of the starting material is maintained throughout the reaction, leading to the formation of enantioenriched products. The development of new ligands and reaction conditions continues to expand the scope and applicability of palladium-catalyzed cross-coupling reactions in asymmetric synthesis. youtube.com
Organometallic Reagent-Based Approaches
Organometallic reagents are fundamental tools in organic synthesis for the formation of carbon-carbon bonds, which is central to constructing the backbone of molecules like 3-methylnon-7-en-4-yn-1-ol.
Strategic Use of Grignard and Organolithium Reagents
Grignard and organolithium reagents are among the most powerful nucleophiles used in organic chemistry for the synthesis of alcohols. libretexts.org These reagents, with the general formulas R-Mg-X and R-Li respectively, are characterized by a highly polar carbon-metal bond that imparts significant carbanionic character to the organic moiety. wikipedia.orgwikipedia.org This makes them potent nucleophiles capable of attacking electrophilic carbonyl carbons in aldehydes and ketones to form new C-C bonds. libretexts.orgmasterorganicchemistry.com
The general mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl group, forming a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org A subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. masterorganicchemistry.com The reaction of a Grignard reagent with an aldehyde produces a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. organic-chemistry.orgmasterorganicchemistry.com Similarly, organolithium reagents add to aldehydes and ketones to furnish secondary and tertiary alcohols, respectively. masterorganicchemistry.com
For the synthesis of an alkynyl alcohol like 3-methylnon-7-en-4-yn-1-ol, an alkynyl Grignard or alkynyl organolithium reagent would be a key intermediate. These are typically prepared and used to react with an appropriate electrophile, such as an epoxide or an aldehyde, to construct the desired carbon framework. For instance, the reaction of an alkynyl Grignard reagent with an epoxide occurs at the less sterically hindered carbon, akin to an SN2 reaction, to form an alcohol after workup. masterorganicchemistry.com
Table 1: Comparison of Grignard and Organolithium Reagents for Alcohol Synthesis
| Feature | Grignard Reagents (R-Mg-X) | Organolithium Reagents (R-Li) |
| Reactivity | Highly reactive nucleophiles and strong bases. masterorganicchemistry.com | Generally more reactive and stronger bases than Grignard reagents. libretexts.orgwikipedia.org |
| Preparation | Reaction of an alkyl or aryl halide with magnesium metal. masterorganicchemistry.comnumberanalytics.com | Reaction of an alkyl halide with lithium metal or via lithium-halogen exchange. wikipedia.orgmasterorganicchemistry.com |
| Solvents | Typically requires ethereal solvents like diethyl ether or THF for stabilization. libretexts.orgnumberanalytics.com | Often prepared in hydrocarbon solvents like pentane (B18724) or hexane. libretexts.org |
| Reaction with Ketones | Can lead to reduction of sterically hindered ketones as a side reaction. wikipedia.orgorganic-chemistry.org | Less prone to reduction and can react with hindered ketones to give tertiary alcohols. chemohollic.com |
| Reaction with CO2 | Adds once to form a carboxylate, which yields a carboxylic acid upon workup. masterorganicchemistry.com | Can react twice with CO2, where the initial carboxylate reacts with a second equivalent of R-Li to form a ketone. chemohollic.com |
Transition Metal-Catalyzed Alkynylation for Alkynyl Alcohol Synthesis
Transition metal catalysis offers a powerful and versatile strategy for the synthesis of alkynyl alcohols and other complex alkynes. rsc.orgrsc.org These methods often provide high efficiency, selectivity, and functional group tolerance. Catalysts based on copper, gold, ruthenium, and silver are frequently employed to activate alkynes for nucleophilic addition or coupling reactions. nih.govwikipedia.org
A key transformation is the catalytic asymmetric alkynylation of aldehydes, which produces highly enantioenriched propargylic alcohols. nih.gov This approach is a milestone in alkyne chemistry. Furthermore, transition metals are instrumental in coupling reactions involving alkynyl halides with various partners. researchgate.net For instance, the Cadiot-Chodkiewicz coupling uses copper salts to couple a terminal alkyne with a 1-haloalkyne, forming an unsymmetrical diyne. researchgate.net Other significant reactions include the Sonogashira, Suzuki-Miyaura, and Stille couplings, which utilize metal catalysts to form C-C bonds with alkynyl halides. nih.govresearchgate.net
Recent advances have focused on the direct C-H activation of terminal alkynes, bypassing the need to pre-functionalize the alkyne. For example, a copper-catalyzed method for the direct amidation of terminal alkynes has been developed, using dioxygen as the terminal oxidant. nih.gov Such strategies streamline synthetic routes and improve atom economy.
Table 2: Examples of Transition Metal-Catalyzed Alkynylation Reactions
| Reaction Type | Catalyst System | Substrates | Product Type |
| Asymmetric Aldehyde Alkynylation | Chiral Metal Complexes nih.gov | Aldehydes, Terminal Alkynes | Enantioenriched Propargylic Alcohols nih.gov |
| Cadiot-Chodkiewicz Coupling | Copper(I) Salts researchgate.net | Terminal Alkynes, 1-Haloalkynes | Unsymmetrical Diynes researchgate.net |
| A³-Coupling | Copper, Silver, Gold, or Ruthenium Complexes wikipedia.orgrsc.org | Aldehydes, Amines, Alkynes | Propargylamines wikipedia.org |
| Oxidative Amidation | Copper Catalyst, O₂ (oxidant) nih.gov | Terminal Alkynes, Nitrogen Nucleophiles | Ynamides nih.gov |
| Alkynyl Halide Cycloadditions | Various Transition Metals researchgate.net | Alkynyl Halides, Unsaturated Partners | Cyclic Compounds researchgate.net |
Multicomponent Coupling Reactions for Diversified Enynol Architectures
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity.
A³-Coupling Strategies Employing Functionalized Alkynols
The A³-coupling reaction, involving an aldehyde, an alkyne, and an amine, is a prominent MCR that produces propargylamines. wikipedia.orgresearchgate.net This transformation is typically catalyzed by metals such as copper, gold, or silver. wikipedia.org The catalytic cycle generally involves the formation of a metal acetylide from the alkyne and the condensation of the aldehyde and amine to form an imine. The metal acetylide then adds nucleophilically to the imine to generate the propargylamine (B41283) product. wikipedia.org
A significant variation of this reaction employs functionalized alkynols (alkynes containing a hydroxyl group) as the alkyne component. researchgate.net For example, using a CuCl catalyst, various alkynols can be coupled with aldehydes and benzylamines to produce hydroxy-functionalized propargylamines in moderate to high yields. researchgate.net These products are valuable intermediates that can be converted into five- and six-membered cyclic alkaloids through subsequent reduction and intramolecular cyclization steps. researchgate.net The use of diverse aldehydes (both alkyl and aryl), amines, and alkynols demonstrates the broad scope of this methodology for creating strategically functionalized molecules. rsc.orgresearchgate.net
Table 3: Substrate Scope in A³-Coupling Reactions for Propargylamine Synthesis
| Aldehyde | Amine | Alkyne | Catalyst | Product |
| Various Aldehydes | Various Amines | Various Alkynes | Dicopper(I) Complex rsc.org | Propargylamines (Good to excellent yields) rsc.org |
| Alkyl/Aryl Aldehydes | Benzylamines | Functionalized Alkynols | CuCl researchgate.net | Hydroxy-propargylamines researchgate.net |
| Various Aldehydes | Various Amines | Terminal Alkynes | Silver-NHC Complexes tandfonline.com | Propargylamines (Good conversions) tandfonline.com |
Total Synthesis Applications Utilizing Enynol Intermediates
Enynol motifs and related enyne structures are powerful intermediates in the total synthesis of complex natural products. Their unique combination of reactivity allows for the construction of intricate molecular architectures through powerful cascade reactions.
A notable example is the total synthesis of (+)-conolidine, which was achieved using a gold(I)-catalyzed cascade cyclization of a conjugated enyne. nih.gov This key step enabled the simultaneous and enantioselective formation of both the indole (B1671886) ring and the ethylidene-substituted piperidine (B6355638) moiety of the target molecule. nih.gov Similarly, the total synthesis of (−)-englerin A, a potent inhibitor of renal cancer cell growth, relied on a highly diastereoselective and enantioselective carbonyl ylide cycloaddition. nih.gov This strategy constructed the core oxabicyclo[3.2.1]octane framework of the natural product.
In another convergent total synthesis, that of (+)-ineleganolide, a key fragment was derived from a lithium enolate addition to an enone, forming a crucial allylic alcohol intermediate. youtube.com These examples underscore the strategic importance of intermediates containing both alkene and alkyne functionalities, such as enynols, in modern total synthesis, enabling the efficient and stereocontrolled construction of complex polycyclic systems. nih.govyoutube.com
Chemical Reactivity and Transformation Pathways of 3 Methylnon 7 En 4 Yn 1 Ol
Cyclization Reactions Leading to Carbo- and Heterocyclic Systems
The spatial proximity of the alkene and alkyne functionalities to the internal hydroxyl group in enynol systems like 3-Methylnon-7-en-4-yn-1-ol facilitates a range of intramolecular cyclization reactions. These transformations are often triggered by metals, bases, or electrophiles, leading to the formation of diverse carbocyclic and heterocyclic scaffolds.
The cycloisomerization of enynes is a powerful, atom-economical method for constructing complex cyclic systems. researchgate.net The reaction is initiated by the π-complexation of a soft, alkynophilic metal catalyst to the alkyne, which activates it for a subsequent nucleophilic attack by the tethered alkene. thieme-connect.comnih.gov Copper, platinum, and gold catalysts are particularly effective, often providing complementary reactivity and leading to different structural outcomes. thieme-connect.com
Copper Catalysis: Copper(I) catalysts have emerged as a cost-effective option for enynol cycloisomerizations. thieme-connect.com The reactions can proceed through several pathways, including cyclopropanation, cyclization-fragmentation, and rearrangements involving alkyl shifts. thieme-connect.comacs.org For instance, the Cu(I)-catalyzed cycloisomerization of certain tertiary 5-en-1-yn-3-ols can produce complex tricyclic compounds stereoselectively via a mechanism where cyclopropanation precedes a rearrangement. acs.org This methodology has been applied to the synthesis of fragrance compounds and other natural product-like molecules. thieme-connect.com
| Catalyst System | Substrate Type | Predominant Product Type | Reference |
| Cu(I) salts | 5-en-1-yn-3-ols | Bicyclic cyclopropane (B1198618) derivatives | thieme-connect.com |
| [Cu(bipy)PPh₃Br] | Enynes | 1,3-Enynes (intermolecular) | organic-chemistry.org |
| Cu(I) salts | 6-en-1-yn-4-ols | Cyclization-fragmentation products | thieme-connect.comthieme-connect.com |
Platinum and Gold Catalysis: Platinum(II) and Gold(I)/(III) complexes are highly effective catalysts for a wide array of enyne cycloisomerizations. researchgate.netconnectedpapers.com Their strong carbophilic Lewis acidity enables reactions under mild conditions. frontiersin.org For hydroxylated enynes, a common transformation involves a selective rearrangement to form bicyclo[3.1.0]hexan-3-one derivatives. nih.govorganic-chemistry.org This process is believed to proceed through a cyclopropyl (B3062369) platinum or gold carbene species as a key intermediate. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can be tuned to control the reaction pathway. For example, converting the hydroxyl group to an acetate (B1210297) and using a cationic gold catalyst can lead to isomeric products with different functional group positions. nih.gov
| Catalyst System | Substrate Type | Predominant Product Type | Reference |
| PtCl₂ | Hydroxylated enynes | Bicyclo[3.1.0]hexan-3-ones | nih.govorganic-chemistry.org |
| (PPh₃)AuCl/AgSbF₆ | Hydroxylated enynes | Bicyclo[3.1.0]hexan-3-ones | nih.govorganic-chemistry.org |
| (PPh₃)AuCl/AgSbF₆ | Enyne acetates | Isomeric bicyclo[3.1.0]hexan-2-ones | nih.gov |
| [(Ph₃PAu)₃O]BF₄ | 1,5-Allenynes | Cross-conjugated trienes | nih.gov |
The cyclization of alkynyl alcohols can be promoted by bases, which deprotonate the hydroxyl group to form a more nucleophilic alkoxide. This internal nucleophile can then attack the alkyne moiety. Lanthanide-based catalysts, such as Ln[N(SiMe₃)₂]₃, are highly effective for promoting rapid and regioselective intramolecular hydroalkoxylation/cyclization of alkynyl alcohols. nih.gov These reactions typically proceed via an exo-selective pathway to yield exocyclic enol ethers. nih.gov Mechanistic studies suggest that the turnover-limiting step is the insertion of the carbon-carbon triple bond into the Lanthanide-oxygen bond within a highly organized transition state. nih.gov Furthermore, the development of chiral Brønsted base catalysis, using a chiral Schiff base and a strong base like t-BuOK, has enabled enantioselective intramolecular additions of ester enolates to alkynes. rsc.org
Electrophile-induced cyclization represents another key transformation pathway for enynol systems. These reactions are typically initiated by the activation of one of the unsaturated bonds by an electrophilic species. osi.lv For example, the alkynyl Prins reaction, an electrophilic condensation, can initiate cyclization cascades to form complex cyclic systems. digitellinc.com In the context of 3-Methylnon-7-en-4-yn-1-ol, an electrophile (E⁺) could attack the alkyne, generating a vinyl cation intermediate. This intermediate would then be susceptible to intramolecular trapping by the hydroxyl group, leading to the formation of a five-membered dihydrofuran ring. The principles governing these reactions are similar to those observed in the well-studied electrophilic additions to allenes, where regio- and stereoselectivity are key considerations. nih.gov
Palladium catalysis offers a powerful tool for constructing O-heterocycles from enynols. acs.orgnih.gov A notable strategy involves a palladium-catalyzed aminomethylative cyclization of enynols with aminals. acs.org This process proceeds through the activation of a C-N bond in the aminal and subsequent migratory insertion of the enynol. acs.org The resulting π-allylpalladium intermediate is then intercepted by the intramolecular hydroxyl group, triggering a ring-closing step to yield 1,3-dienes confined within O-heterocycles. acs.orgacs.org This method is versatile, allowing for the synthesis of 5-, 6-, and 8-membered oxygen-containing heterocycles with broad functional group tolerance. nih.govacs.org
Isomerization and Rearrangement Mechanisms
Beyond cyclization, enynols can undergo isomerization and rearrangement reactions, which reconfigure the carbon skeleton or the positions of the unsaturated bonds to generate valuable new structures.
A significant recent development is the palladium-catalyzed long-range isomerization of alkynyl alcohols into α,β-unsaturated aldehydes and ketones. nih.govacs.orgresearchgate.net This transformation effectively moves the functionality of the distant alkyne to a position proximal to the alcohol, which then tautomerizes. The reaction is catalyzed by well-defined palladium hydride complexes and shows broad substrate scope, including aryl, heteroaryl, and alkyl-substituted alkynyl alcohols. nih.govx-mol.com
The mechanism is understood to proceed through a series of iterative migratory insertion and β-hydride elimination steps, which facilitate the "walking" of the unsaturation along the carbon chain. nih.govacs.org Experimental and computational studies support the involvement of allene (B1206475) and dienyl alcohol intermediates in this catalytic cascade. nih.gov The process ultimately yields the thermodynamically more stable α,β-unsaturated carbonyl compound with high E/Z selectivity. nih.govresearchgate.net
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
| [(tBu₃P)₂Pd(H)(Cl)] | Aryl, heteroaryl, alkyl alkynyl alcohols | α,β-Unsaturated aldehydes/ketones | Long-range isomerization, broad scope, high E/Z ratio | nih.govacs.org |
| Pd(OAc)₂ / P(o-tol)₃ | Propargyl allylic alcohols | β-Alkynyl ketones | 1,3-Alkynyl migration via β-alkynyl elimination | thieme-connect.com |
Regiocontrolled Synthesis of Allenes and Conjugated Enynes from Enynols
The enynol framework, such as that in 3-Methylnon-7-EN-4-YN-1-OL, is a valuable precursor for the synthesis of both allenes and conjugated enynes, which are themselves important building blocks in organic chemistry. nih.govorganic-chemistry.org The control of regio- and stereoselectivity is crucial in these transformations. organic-chemistry.org
Palladium-catalyzed hydrofunctionalization of conjugated enynes has emerged as an atom-economical method for producing allenes. nih.gov For instance, the addition of ketones to 1,3-enynes can be achieved through a cooperative catalysis system involving Pd(0)/Senphos and B(C₆F₅)₃/NR₃, yielding a variety of allenes in high yields at room temperature. nih.govorganic-chemistry.org This method is effective for a wide range of both aryl and aliphatic ketones. nih.gov The mechanism is believed to proceed through a rate-determining outer-sphere proton transfer. nih.gov Furthermore, copper-catalyzed 1,4-additions to 1,3-enynes provide another route to functionalized allenes. organic-chemistry.orgnih.gov
Conjugated enynes are key structural motifs in many bioactive molecules and functional materials. acs.orgorganic-chemistry.orgacs.org An efficient method for their synthesis is the palladium-catalyzed hydroalkynylation of allenes, which produces (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. acs.orgorganic-chemistry.orgacs.orgnih.gov This reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, where the oxidative addition of an alkyne to palladium forms a hydropalladium intermediate that then undergoes regioselective insertion into the allene. organic-chemistry.org Another powerful method involves the ruthenium-catalyzed reaction of 1,3-enynes with 1,3-dienes, which yields 1,3,5,7-octatetraene (B1254726) derivatives through a formal regioselective insertion of the alkynyl group into the terminal C-H bond of the diene. rsc.orgchemeurope.com
Table 1: Comparison of Catalytic Systems for Allene and Conjugated Enyne Synthesis
| Product Type | Catalytic System | Key Features |
|---|---|---|
| Allenes | Pd(0)Senphos/B(C₆F₅)₃/NR₃ with Ketones | High yields at room temperature; broad substrate scope. nih.gov |
| Allenes | Copper/Photoredox with Cyclic Alcohols | Forms allenes with aldehyde and cyano groups. organic-chemistry.org |
| Conjugated Enynes | Pd(OAc)₂ with Phosphine Ligand (from Allenes) | High regio- and stereoselectivity; mild conditions. organic-chemistry.org |
Cascade Allylic Alcohol Isomerization Pathways
Allylic alcohols, including enynols like 3-Methylnon-7-EN-4-YN-1-OL, can undergo isomerization to form carbonyl compounds, effectively acting as latent enol or enolate equivalents. rsc.org This transformation can be catalyzed by various transition metal complexes and has been integrated into powerful cascade reactions. rsc.orgresearchgate.net
Recent advancements have led to highly efficient isomerization processes under mild conditions, including the development of enantioselective versions. rsc.org These isomerizations can be combined with subsequent C-C or C-heteroatom bond-forming reactions. rsc.org For example, a base-catalyzed domino reaction of γ-aminoaryl allylic alcohols allows for the construction of polysubstituted quinolines through a sequence involving isomerization. researchgate.net Mechanistic studies suggest that the isomerization of these specific substrates proceeds via an intramolecular 1,3-hydrogen shift. researchgate.net
Gold-catalyzed cycloisomerization reactions of enynols often involve complex cascades. mdpi.comfrontiersin.orgrsc.orgnih.gov For instance, a gold(I)-catalyzed process can initiate a tandem organic-chemistry.orgrsc.org-OAc shift, followed by cyclization and hydrolysis, demonstrating the intricate pathways accessible from an allylic alcohol precursor. frontiersin.org Furthermore, photoredox catalysis has been employed for the isomerization of γ-carbonyl-substituted allylic alcohols to produce 1,4-dicarbonyl compounds through a redox-neutral C-H bond activation process. researchgate.net An environmentally friendly approach utilizing electrocatalysis in an undivided cell has also been developed for the isomerization of allylic alcohols to ketones without the need for external chemical oxidants or metal catalysts. researchgate.net
Functionalization and Cross-Coupling Reactions
The dual functionality of the enynol structure allows for a rich variety of functionalization and cross-coupling reactions, enabling the stereoselective introduction of new chemical entities.
Hydrostannylation of Enynols: Radical and Palladium(0)-Catalyzed Approaches
Hydrostannylation is a key method for preparing vinyl- and dienylstannanes, which are versatile intermediates in organic synthesis. When applied to enynols, the choice between radical and palladium(0)-catalyzed conditions significantly impacts the outcome.
Radical hydrostannylation (e.g., using Bu₃SnH/AIBN) of enynols often results in modest yields and poor regio- and stereoselectivity. rsc.orgchemeurope.com This method proceeds via a trans-addition, and isomerization of the double bond in the enyne can sometimes be observed. rsc.orgchemeurope.com
In contrast, Pd(0)-catalyzed hydrostannylation offers superior results, providing good yields and high selectivity in the formation of dienylstannanes. rsc.org The regio- and stereoselectivity in these reactions are highly dependent on the substitution pattern of the double bond within the enyne substrate. rsc.org The palladium catalyst allows for a more controlled addition of the stannyl (B1234572) group to the triple bond. rsc.org
Stannylcupration Reactions for Regio- and Stereoselective Product Formation
Stannylcupration reactions provide another powerful tool for the functionalization of enynols, often yielding products with high regio- and stereoselectivity that can be different from those obtained via hydrostannylation. rsc.org Using reagents like [Bu₃Sn(R)CuCNLi₂], the stannyl group can be added across the alkyne with precise control. rsc.org
For example, the stannylcupration of an (E)-enyne using a homocuprate in the presence of methanol (B129727) can lead to the exclusive formation of the distal dienylstannane isomer in good yield. rsc.org In some cases, the addition of methanol is crucial for the reaction to proceed. rsc.org The steric interactions between the substituents on the enyne and the cuprate (B13416276) intermediates are believed to play a key role in dictating the observed regio- and stereoselectivities. rsc.org
Table 2: Summary of Stannylation Methods for Enynols
| Method | Reagents | Typical Outcome | Selectivity Control |
|---|---|---|---|
| Radical Hydrostannylation | Bu₃SnH/AIBN | Fair to poor yields, mediocre selectivity. rsc.org | Generally low. rsc.org |
| Pd(0)-Catalyzed Hydrostannylation | Bu₃SnH/Pd(0) | Good yields, high selectivity. rsc.org | Dependent on double bond substitution. rsc.org |
Cascade Radical Sulfonylative-Cycloannulations of Enynols
Enynols are excellent substrates for cascade reactions that form complex heterocyclic structures in a single step. One such transformation is the silver-catalyzed radical sulfonylative-cycloannulation of 1,6-enynols with sodium sulfinates. nih.gov This process allows for the synthesis of a wide variety of 2,3-disubstituted benzoheteroles in good to high yields. nih.gov
The reaction is proposed to proceed through a radical mechanism, initiating a cascade that involves both sulfonylation and cyclization. nih.govmdpi.com This strategy has been successfully applied to a three-component coupling of 1,6-enynols, aryldiazonium salts, and a sulfur dioxide surrogate (Na₂S₂O₅) to deliver the desired benzoheterole derivatives. nih.gov The methodology has proven to be scalable and applicable to late-stage synthetic transformations, highlighting its utility in medicinal chemistry for accessing valuable scaffolds. nih.govmdpi.com
Chemoselective Reactivity of Alkynyl Alcohol Functionalities in Complex Environments
The presence of multiple reactive sites in a molecule like 3-Methylnon-7-EN-4-YN-1-OL—namely the alcohol, the alkene, and the alkyne—presents challenges and opportunities for chemoselective transformations. The ability to target one functional group in the presence of others is essential for sophisticated synthetic strategies. cam.ac.uk
The alkynyl alcohol moiety exhibits distinct reactivity that can be selectively exploited. For instance, in cross-coupling reactions, the choice of catalyst and conditions can direct the reaction to the alkyne. Palladium-catalyzed Suzuki-Miyaura cross-coupling of alkynyl halides with organoboronic acids can proceed efficiently at the alkyne without affecting other functional groups, often under mild, aerobic conditions and without the need for a ligand. organic-chemistry.org Similarly, ruthenium catalysts can mediate the coupling of alkynes with compounds like 1,3-diones, showcasing the selective reactivity of the triple bond. nih.gov
In the context of multifunctional substrates, the directing effect of the alcohol group can be harnessed to control both chemoselectivity and enantioselectivity. cam.ac.uk In certain rhodium-catalyzed nitrene transfer reactions, an alcohol group can guide the catalyst to perform an allylic C-H amination, overriding the typically favored aziridination of the alkene. cam.ac.uk This demonstrates that the alcohol functionality is not merely a passive spectator but can actively participate in orchestrating the reaction outcome in a complex environment. The development of nickel-catalyzed reductive couplings of alkynes and aldehydes to form chiral allylic alcohols further underscores the ability to selectively transform the alkyne in the presence of other groups. nih.gov
Advanced Spectroscopic Characterization of 3 Methylnon 7 En 4 Yn 1 Ol Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 3-Methylnon-7-en-4-yn-1-ol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms. ethz.ch
For a complete structural assignment of 3-Methylnon-7-en-4-yn-1-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. ethz.ch
¹H NMR: This experiment identifies the different types of protons in the molecule and their electronic environments. The spectrum would show distinct signals for the alcohol proton (-OH), the protons adjacent to the hydroxyl group (-CH₂-O), the proton at the chiral center (>CH-), and the vinylic and methyl protons. Protons on carbons adjacent to the alcohol oxygen are typically deshielded and appear in the 3.4-4.5 ppm region. libretexts.org The -OH proton itself often appears as a broad singlet, and its position can vary; a "D₂O shake" can confirm its identity by exchanging the proton for deuterium, causing the signal to disappear. libretexts.org
¹³C NMR: This experiment provides information on the carbon skeleton of the molecule. Carbons bonded to the electronegative oxygen atom of the alcohol are characteristically found in the 50-65 ppm range. libretexts.org The sp-hybridized carbons of the alkyne and sp²-hybridized carbons of the alkene would also have distinctive chemical shifts.
2D NMR Techniques: To establish connectivity, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. ethz.ch
COSY reveals proton-proton (¹H-¹H) couplings, helping to trace the connections between adjacent protons in the carbon chain.
HSQC correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their respective carbons.
HMBC shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the placement of quaternary carbons and functional groups, and for assembling the complete molecular structure. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for 3-Methylnon-7-en-4-yn-1-ol This table presents hypothetical data based on established principles of NMR spectroscopy.
| Position | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | ~3.7 (m) | ~60 | C2, C3 |
| 2 | ~1.6 (m) | ~38 | C1, C3, C4 |
| 3 | ~2.5 (m) | ~30 | C1, C2, C4, C5, C1' |
| 1' (3-CH₃) | ~1.1 (d) | ~20 | C2, C3, C4 |
| 4 | - | ~85 | - |
| 5 | - | ~80 | - |
| 6 | ~2.8 (dq) | ~22 | C4, C5, C7, C8 |
| 7 | ~5.5 (m) | ~125 | C5, C6, C8, C9 |
| 8 | ~5.8 (m) | ~130 | C6, C7, C9 |
| 9 | ~1.7 (d) | ~18 | C7, C8 |
| OH | broad s | - | - |
Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry for Exact Mass Determination)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the analysis of 3-Methylnon-7-en-4-yn-1-ol, High-Resolution Mass Spectrometry (HRMS) is particularly valuable. pnnl.gov Unlike standard MS, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition and molecular formula of the compound. youtube.com
The molecular formula of 3-Methylnon-7-en-4-yn-1-ol is C₁₀H₁₆O. nih.gov HRMS can confirm this by providing an exact mass that distinguishes it from other potential formulas with the same nominal mass. The expected monoisotopic mass is 152.120115 Da. nih.gov
In addition to determining the molecular formula, mass spectrometry provides structural information through fragmentation analysis. Alcohols typically undergo two main fragmentation pathways in the mass spectrometer: libretexts.org
Alpha-cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For 3-Methylnon-7-en-4-yn-1-ol, this would lead to the loss of an alkyl radical, resulting in a resonance-stabilized oxonium ion.
Dehydration: This pathway involves the elimination of a water molecule (a loss of 18 mass units) from the molecular ion, forming an alkene radical cation. libretexts.org
Table 2: Predicted HRMS Data and Fragmentation for 3-Methylnon-7-en-4-yn-1-ol This table presents hypothetical data based on established principles of mass spectrometry.
| Ion | Proposed Formula | Calculated m/z | Fragmentation Pathway |
| [M]⁺ | [C₁₀H₁₆O]⁺ | 152.1201 | Molecular Ion |
| [M-H₂O]⁺ | [C₁₀H₁₄]⁺ | 134.1096 | Dehydration |
| [M-C₂H₅]⁺ | [C₈H₁₁O]⁺ | 123.0810 | α-cleavage (loss of ethyl group from C3) |
| [C₄H₇O]⁺ | [C₄H₇O]⁺ | 71.0497 | Cleavage at C3-C4 bond |
Fourier Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. bellevuecollege.eduthermofisher.com It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu
The FTIR spectrum of 3-Methylnon-7-en-4-yn-1-ol would exhibit characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the carbon-carbon triple bond (C≡C). thermofisher.comresearchgate.net
Alcohol (-OH): A strong and broad absorption band is expected in the region of 3650-3200 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. libretexts.orgpressbooks.pub
Alkyne (C≡C): A weak to medium, sharp absorption band is anticipated in the 2260-2100 cm⁻¹ region. The position depends on whether the alkyne is terminal or internal; for an internal alkyne as in this molecule, the peak may be weak or absent if the molecule is highly symmetric around the bond.
Alkene (C=C): A medium absorption band is expected around 1680-1620 cm⁻¹.
C-H Bonds: The spectrum will also show C-H stretching vibrations. The sp³ C-H stretches (from the alkyl parts) appear just below 3000 cm⁻¹, while the sp² C-H stretches (from the alkene) appear just above 3000 cm⁻¹.
Table 4: Diagnostic FTIR Absorption Frequencies for 3-Methylnon-7-en-4-yn-1-ol This table presents expected data based on established FTIR correlation charts.
| Functional Group | Bond | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Alcohol | O-H | Stretch, H-bonded | 3650 - 3200 | Strong, Broad |
| Alkyl | C-H | Stretch | 2960 - 2850 | Strong |
| Alkene | C=C | Stretch | 1680 - 1620 | Medium |
| Alkyne | C≡C | Stretch | 2260 - 2100 | Weak to Medium, Sharp |
| Alcohol | C-O | Stretch | 1260 - 1050 | Strong |
Theoretical and Computational Investigations of Enynol Chemistry
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions. mdpi.com By calculating the electronic structure of molecules, DFT allows chemists to explore potential energy surfaces, identify stable intermediates, and characterize the transition states that connect them. github.ioresearchgate.net
Analysis of Reaction Intermediates and Transition States
In the context of enynol chemistry, DFT calculations are instrumental in identifying the various intermediates and transition states that can form during a reaction. nih.gov For a molecule like 3-Methylnon-7-en-4-yn-1-ol, reactions can be initiated at the alkene, alkyne, or alcohol functionalities. DFT can model the energetics of these different pathways.
Transition states are critical points on the potential energy surface that represent the energy barrier of a reaction. github.io They are characterized as first-order saddle points, having one imaginary frequency in their vibrational analysis. nih.gov The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.
For instance, in a typical acid-catalyzed cyclization of an enynol, DFT can be used to model the protonation of the hydroxyl group, followed by the nucleophilic attack of the double or triple bond. The calculations would reveal the structures and relative energies of the carbocation intermediates and the transition states leading to their formation and subsequent reactions.
Below is a representative data table illustrating the kind of energetic information that can be obtained from DFT calculations for a hypothetical reaction step involving an enynol. The values are illustrative and represent typical energy differences found in such studies.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | Starting Enynol | 0.0 |
| Intermediate 1 | Protonated Enynol | +5.2 |
| Transition State 1 | TS for cyclization | +15.8 |
| Intermediate 2 | Cyclized Carbocation | +2.1 |
| Transition State 2 | TS for rearrangement | +12.5 |
| Product | Final cyclic ether | -10.3 |
This table is illustrative and does not represent experimentally determined values for 3-Methylnon-7-en-4-yn-1-ol.
Computational Rationalization of Regio- and Stereoselectivity
Many reactions of enynols can lead to multiple products, making regioselectivity and stereoselectivity key considerations. DFT calculations provide a quantitative basis for understanding and predicting these selectivities. nih.gov
Regioselectivity, the preference for bond formation at one position over another, can be rationalized by comparing the activation energies of the transition states leading to the different regioisomers. The pathway with the lower activation energy will be kinetically favored. nih.govnih.gov For example, in the reductive coupling of enynes, DFT studies have shown that the regioselectivity is often controlled by steric effects and the electronic nature of the substituents on the alkyne and alkene. nih.gov
Stereoselectivity, the preferential formation of one stereoisomer over another, can also be investigated using DFT. By calculating the energies of the diastereomeric transition states, one can predict which stereoisomer will be the major product.
The following table provides a hypothetical example of how DFT calculations can be used to predict the regioselectivity in a reaction of an enynol.
| Pathway | Regioisomeric Product | Activation Energy (kcal/mol) | Predicted Outcome |
| A | 6-endo-trig cyclization | 18.2 | Minor Product |
| B | 5-exo-trig cyclization | 15.5 | Major Product |
This table is illustrative. The terms "6-endo-trig" and "5-exo-trig" refer to Baldwin's rules for ring closure. researchgate.net
Molecular Dynamics (MD) Simulations in Complex Enynol Reaction Systems
While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations provide insights into the time-evolution of a chemical system. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and solvent effects over time. youtube.comyoutube.com
In the context of enynol chemistry, MD simulations can be used to:
Explore Conformational Landscapes: Enynols can adopt various conformations, and the reactivity can be dependent on the specific conformation of the substrate. MD simulations can identify the most populated and reactive conformations.
Simulate Reaction Dynamics: For very fast reactions, MD simulations can be used to follow the trajectory from the transition state to the products, providing a dynamic picture of the bond-forming and bond-breaking processes.
Investigate Solvent Effects: The solvent can play a crucial role in the outcome of a reaction. MD simulations with explicit solvent molecules can model solvent-solute interactions and their influence on the reaction pathway.
Thermodynamic and Kinetic Modeling of Enynol Transformations
Thermodynamic control refers to a situation where the product distribution is determined by the relative stability of the products. khanacademy.orgmasterorganicchemistry.com The most stable product will be the major product at equilibrium. DFT can be used to calculate the Gibbs free energies of the reactants and products to determine the thermodynamic favorability of a reaction.
Kinetic control , on the other hand, occurs when the product distribution is determined by the relative rates of formation of the products. youtube.com The product that is formed fastest (i.e., via the lowest activation energy barrier) will be the major product. This is often the case at lower temperatures where the reverse reaction is slow. khanacademy.org
For a reaction involving an enynol like 3-Methylnon-7-en-4-yn-1-ol, the reaction conditions can often be tuned to favor either the thermodynamic or the kinetic product. Computational modeling can help in designing these conditions.
A simplified kinetic vs. thermodynamic profile is illustrated in the table below for a hypothetical isomerization of an enynol.
| Product | Relative Stability (ΔG, kcal/mol) | Activation Energy (Ea, kcal/mol) | Favored Under |
| Kinetic Product | -5.0 | 15.0 | Kinetic Control (Low Temp) |
| Thermodynamic Product | -10.0 | 20.0 | Thermodynamic Control (High Temp) |
This table is a simplified representation to illustrate the concepts of kinetic and thermodynamic control.
Applications of Enynols in Complex Organic Synthesis
Enynols as Crucial Building Blocks for Advanced Molecular Architectures
The strategic combination of an alkene, an alkyne, and an alcohol within a single molecule makes enynols highly prized starting materials in organic synthesis. This trifecta of functional groups provides a platform for a multitude of selective chemical reactions, allowing chemists to construct complex molecular frameworks from relatively simple precursors. The distinct reactivity of the double and triple bonds, often modulated by the presence of the hydroxyl group, enables sequential or cascade reactions that rapidly build molecular complexity. researchgate.netsemanticscholar.org
Enynols serve as "molecular building blocks" (MBBs), which are foundational units used to construct larger, more intricate systems. researchgate.net The careful design of these building blocks is paramount, as the diversity and function of the final material are derived from its constituent parts. semanticscholar.org The presence of both nucleophilic (alcohol) and electrophilic sites (activated alkene/alkyne) within the same enynol skeleton facilitates the synthesis of a wide array of organic molecules. researchgate.net Transition metal catalysis, in particular, has unlocked numerous pathways for enynol transformations, taking advantage of the metal's ability to coordinate with the π-systems of the alkene and alkyne to induce bond formations with remarkable selectivity. researchgate.net This approach allows for the assembly of sophisticated structures that would be difficult to achieve through more traditional synthetic methods.
Strategic Utility in the Total Synthesis of Natural Products and Bioactive Molecules
The total synthesis of natural products—structurally complex molecules produced by living organisms—represents a significant benchmark in organic chemistry. Enynols have proven to be exceptionally useful in this endeavor, providing a strategic starting point for creating these often intricate and biologically active compounds. nih.govrsc.orgnih.gov The application of gold catalysis, for instance, has significantly grown over the last decade, with the superior π-acidity of gold complexes being particularly effective at activating the alkynes and allenes within enynols for nucleophilic additions. rsc.org This has enriched the synthetic chemist's toolkit and inspired new levels of creativity in retrosynthetic analysis, which is the process of deconstructing a target molecule to identify potential starting materials and reaction pathways. rsc.org
One of the key strategies in modern synthesis is the use of cascade reactions, where multiple chemical bonds are formed in a single operation without isolating intermediates. This approach is highly efficient and aligns with the principles of green chemistry. Enynols are ideal substrates for such cascades. For example, a gold-catalyzed cascade reaction of an enynol was a key step in a concise synthesis of the natural product Goniofufurone. Furthermore, the synthesis of estrone, a type of estrogen, has been accomplished using a Vollhardt reaction that involves the cyclization of a diyne with an alkyne, a transformation class closely related to enynol chemistry. researchgate.net Similarly, chemoenzymatic strategies, which combine the selectivity of enzymes with traditional chemical reactions, have been employed to synthesize xyloketal natural products, which possess polycyclic ketal cores and show significant neurological activity. nih.gov
Enabling the Development of Novel Heterocyclic and Polycyclic Scaffolds
Heterocyclic and polycyclic compounds, which contain rings made up of at least two different elements and multiple fused rings, respectively, form the structural core of a vast number of pharmaceuticals, natural products, and fine chemicals. rsc.orgnih.govfrontiersin.org The development of efficient methods to synthesize these scaffolds is a central goal of organic chemistry. rsc.orgresearchgate.net Enynols have emerged as powerful tools for this purpose through cascade cyclization reactions. rsc.orgresearchgate.net These reactions can be initiated by various catalysts and proceed through different mechanisms to yield a diverse array of carbo- and heterocyclic frameworks.
For instance, palladium-catalyzed reactions can be used to forge chromone-containing polycyclic compounds. researchgate.net In other examples, gold-catalyzed bicyclization of alkynes can produce tetracyclic frameworks containing indole (B1671886) and isochroman (B46142) rings, which can be further transformed into other complex polycyclic systems. frontiersin.org The strategic design of enynol substrates allows for the modular synthesis of valuable structures like 3-alkenyl benzoheteroles. researchgate.net Furthermore, domino reactions, which are a type of cascade reaction, involving enynol-like structures have been used to create complex heterocycles such as isoindolo[2,1-a]quinazolinones. nih.gov These methods are highly valuable as they allow for the rapid construction of complex molecular frameworks from simple starting materials. frontiersin.orgnih.gov
Role of Chiral Enynols in Asymmetric Catalysis and Stereocontrolled Synthesis
Chirality, or "handedness," is a fundamental property of many molecules and is of critical importance in pharmacology, where often only one of a molecule's two mirror images (enantiomers) provides the desired therapeutic effect while the other may be inactive or harmful. hilarispublisher.com Asymmetric catalysis is the process of selectively producing one enantiomer over the other, and it has become an indispensable tool in modern chemical synthesis. nih.gov
Chiral enynols, which have a defined three-dimensional arrangement of atoms, are pivotal in this area. They can be used as substrates in reactions guided by chiral catalysts to produce enantiomerically pure products with high precision. Chiral catalysts, which can be complex metal-ligand systems or purely organic molecules, create a chiral environment that influences the reaction pathway, favoring the formation of one specific enantiomer. hilarispublisher.comnumberanalytics.com
The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govnih.gov For example, palladium-catalyzed asymmetric allylic substitution reactions provide an efficient pathway to construct chiral heterocyclic compounds from enynol precursors. rsc.org The ability to control stereochemistry is essential, and the use of chiral enynols and catalysts allows chemists to construct complex molecules with specific three-dimensional architectures, a requirement for the synthesis of many modern pharmaceuticals and bioactive compounds. numberanalytics.commdpi.com
Future Research Directions and Emerging Trends in 3 Methylnon 7 En 4 Yn 1 Ol Chemistry
Development of Sustainable and Green Synthetic Methodologies for Enynols
The push towards environmentally responsible chemical manufacturing has spurred the development of sustainable and green synthetic methods for enynols. ucsb.edu This involves adhering to the principles of green chemistry, such as maximizing atom economy, utilizing renewable resources, and minimizing waste. rsc.org
Key research efforts in this area include:
Use of Greener Solvents: A major focus is the replacement of traditional volatile organic solvents with more environmentally benign alternatives like water. ucsb.edu Research has demonstrated that various reactions can be effectively carried out in recyclable water, which not only reduces pollution but can also enhance reaction rates and selectivity. ucsb.edu
Atom-Economic Reactions: The design of reactions that incorporate the maximum number of atoms from the reactants into the final product is a cornerstone of green chemistry. Cascade reactions are inherently atom-economical as they reduce the need for intermediate purification steps, thus saving solvents and energy. rsc.orgmdpi.com
Energy Efficiency: Exploring alternative energy sources such as microwave irradiation and ultrasound to drive reactions can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. mdpi.com
Catalysis with Earth-Abundant Metals: There is a growing trend to replace catalysts based on precious and toxic heavy metals with those derived from more abundant and less toxic metals like manganese. nih.govorganic-chemistry.org For instance, manganese complexes have been successfully used in the solvent-free synthesis of pyrroles from diols, producing only water and molecular hydrogen as byproducts. nih.govorganic-chemistry.org
| Principle | Application in Enynol Chemistry | Key Benefits | Reference |
|---|---|---|---|
| Waste Prevention | Designing syntheses to minimize byproduct formation. | Reduced environmental impact and disposal costs. | rsc.org |
| Atom Economy | Employing cascade and multicomponent reactions where most atoms of the reactants are incorporated into the product. | Increased efficiency and reduced waste. | rsc.orgnih.gov |
| Safer Solvents and Auxiliaries | Using water or other green solvents in place of hazardous organic solvents. | Improved safety and reduced environmental pollution. | ucsb.edu |
| Design for Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions at lower bulk temperatures. | Reduced energy consumption and faster reaction times. | mdpi.com |
| Use of Catalysis | Developing highly selective and reusable catalysts, including those based on earth-abundant metals. | Increased reaction efficiency, reduced waste, and lower costs. | nih.gov |
Exploration of Novel Catalytic Systems for Efficient Enynol Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking the full potential of enynols like 3-Methylnon-7-en-4-yn-1-ol. Research is focused on discovering catalysts that offer higher efficiency, selectivity, and broader substrate scope under milder reaction conditions.
Recent advancements in this area include:
Gold Catalysis: Homogeneous gold catalysis has emerged as a powerful tool for activating the alkyne moiety of enynols, enabling a variety of complex transformations. nih.gov Recent studies have shown that gold catalysts can steer the coupling of enynals and enynols by selectively managing transient vinyl-gold intermediates. nih.gov
Zirconium-Mediated Reactions: Zirconium-based reagents have been utilized to develop efficient one-pot procedures for the synthesis of stereodefined (Z)-enynols through the cross-coupling of three components. consensus.app
Ruthenium Catalysis: Diruthenium complexes, activated by household fluorescent light, have been developed as a novel catalyst system for the highly regio- and stereoselective hydrostannation of alkynes under mild, room-temperature conditions. nih.gov
Calcium Catalysis: In a move towards more sustainable catalysts, efficient calcium-catalyzed cascade cyclization/cyclopropanation reactions of enynols have been reported, demonstrating the potential of alkaline earth metals in these transformations. rsc.org
Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for enynol transformations, with a focus on discovering new enantioselective reactions. mdpi.comrsc.org
| Catalyst System | Transformation Type | Key Features | Reference |
|---|---|---|---|
| Gold (Au) Complexes | Enynal and enynol coupling | High atom economy, good functional group tolerance, operational simplicity. | nih.gov |
| Zirconium (Zr) Mediated | Cross-coupling for (Z)-enynol synthesis | One-pot procedure, high regio- and stereoselectivity. | consensus.app |
| Diruthenium (Ru) Complex | Hydrostannation of alkynes | Mild conditions (room temperature, light-activated), high selectivity. | nih.gov |
| Calcium (Ca) Catalysis | Cascade cyclization/cyclopropanation | Use of an earth-abundant metal, good stereoselectivity. | rsc.org |
| Organocatalysts | Asymmetric transformations | Metal-free, enantioselective. | mdpi.comrsc.org |
Expanding the Scope of Cascade and Multicomponent Reactions Featuring Enynols
Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, allowing for the construction of complex molecular architectures in a single step from simple precursors. rsc.orgnih.gov Enynols are ideal substrates for such reactions due to their multiple reactive sites.
Future trends in this domain involve:
Synthesis of Complex Heterocycles: Cascade reactions of enynols are being extensively explored for the synthesis of a wide variety of carbo- and heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. rsc.orgrsc.org
Multicomponent Reaction Design: Researchers are designing novel MCRs that integrate different types of chemical transformations. For example, a recently developed three-component reaction combines a selenium-nitrogen exchange (SeNEx) with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to produce complex triazoles. nih.gov
Enzymatic Cascades: The use of enzymes to catalyze cascade reactions is a growing area, offering the potential for extremely high selectivity under mild, aqueous conditions. nih.govnih.gov
One-Pot Relay Catalysis: This strategy involves the use of multiple catalysts in a single pot to effect sequential transformations, enabling the synthesis of complex molecules from simple enynol precursors without isolating intermediates. rsc.org
Advanced Computational Modeling for Predictive Synthesis and Reactivity of Enynols
Computational chemistry has become an indispensable tool for modern chemical research, providing deep insights into reaction mechanisms and enabling the prediction of chemical reactivity. numberanalytics.com For enynol chemistry, computational modeling is poised to accelerate discovery and innovation.
Emerging applications include:
Predictive Reaction Design: Instead of relying on trial-and-error experimentation, computational models can be used to prescreen potential reactants and catalysts to predict the outcome and yield of a reaction. mit.edu For example, models can calculate the energy states of reactants and predict their likelihood of forming a desired product under specific catalytic conditions. mit.edu
Mechanism Elucidation: Computational methods like Density Functional Theory (DFT) are used to map out detailed reaction pathways, identify transition states, and understand the electronic factors that control reaction outcomes. numberanalytics.comresearchgate.net This knowledge is crucial for optimizing existing reactions and designing new ones.
Automated Reaction Modeling: New theoretical frameworks are being developed to enable the automated modeling of complex catalytic reactions without the need for human guidance. chemrxiv.org These systems can explore a vast network of possible reaction steps to predict the most likely pathways and products, which could dramatically speed up the discovery of new transformations for enynols. chemrxiv.org
QSAR for Functional Molecules: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of enynol-derived molecules with their biological activity or material properties, guiding the design of new functional compounds. nih.gov
| Computational Technique | Application | Potential Impact | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and transition states. | Provides fundamental understanding to optimize reaction conditions and catalyst design. | numberanalytics.comresearchgate.net |
| Frontier Molecular Orbital Theory | Predicting reactivity and selectivity of cycloaddition reactions. | Guides the selection of substrates for desired outcomes in complex reactions. | mit.edu |
| Automated Reaction Network Generation | Unbiased exploration of possible reaction pathways. | Accelerates the discovery of novel reactions and catalytic cycles. | chemrxiv.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular structure with functional properties. | Enables rational design of new materials and bioactive molecules. | nih.gov |
Design and Synthesis of New Materials and Functional Molecules Derived from Enynols
The unique structural and electronic properties of enynols make them valuable precursors for the synthesis of a wide range of functional molecules and advanced materials. nih.govresearchgate.net
Future research directions in this area are focused on:
Degradable Polymers: Enynols are being used as monomers in metathesis polymerization to create novel polymers with tailored properties. nih.gov For instance, acetal-containing enyne monomers can be polymerized to form polyacetals that are degradable under specific pH conditions, making them promising for applications like drug delivery systems. nih.gov
Functional Phenols and Anilines: The development of cascade reactions to convert simple starting materials into highly substituted phenols and anilines is a significant area of research. chemistryviews.orgnih.gov These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. chemistryviews.org
Energetic and Electromagnetic Materials: Research groups are exploring the synthesis of new small molecules and polymers from versatile building blocks for applications in national security, including energetic materials and materials for electromagnetic shielding. llnl.gov
Molecular Scaffolds for Medicinal Chemistry: The ability to efficiently construct complex and diverse molecular scaffolds from enynols through cascade and multicomponent reactions is highly valuable for the discovery of new drug candidates. rsc.orgnih.gov
The modular nature of enynol synthesis allows for the introduction of various functional groups, providing a powerful platform for creating a diverse library of molecules with tailored electronic, optical, and biological properties. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
